2-(4-苯基苯基)-N-[4-([1,2,4]三唑并[4,3-b]吡啶-6-基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is likely to be quite complex. It would have a high degree of aromaticity due to the multiple ring structures, which could impact its chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the acetamide group could make it a target for reactions with nucleophiles, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water .科学研究应用
- Researchers have investigated the anti-tumor properties of this compound. Specifically, one derivative, 22i , exhibited excellent anti-tumor activity against cancer cell lines (A549, MCF-7, and HeLa) with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it demonstrated superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The synthesis and evaluation of derivatives related to this compound have been explored for their potential as anti-diabetic drugs. Specifically, a family of 6-alkoxy-3-aryl-[1,2,4]triazolo[4,3-c]quinazolines was developed and assessed for inhibitory potential against dipeptidyl peptidase-4 (DPP-4), an enzyme associated with diabetes .
- Researchers have modified the triazolophthalazine ring system of a related compound (L-45) to enhance its potency as a PCAF bromodomain inhibitor. This approach aims to target PCAF (p300/CBP-associated factor) for cancer treatment .
- A one-pot synthesis method has been developed to create substituted [1,2,4]triazolo[4,3-a]pyridines from readily available starting materials. This efficient and atom-economic process provides access to these heterocyclic compounds .
- The compound’s interaction with c-Met kinase has been investigated. Its potent inhibition of c-Met kinase suggests potential therapeutic applications in cancer treatment .
Anti-Tumor Activity
Diabetes Treatment
Bioisosterism and Cancer Treatment
Synthetic Access to [1,2,4]Triazolo[4,3-a]pyridines
Kinase Inhibition Studies
Cell Cycle and Apoptosis Studies
安全和危害
未来方向
作用机制
Target of Action
Similar compounds have been found to interact withc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .
Mode of Action
It’s known that similar compounds can bind to their target proteins, such as c-met kinase, throughhydrogen bonds and π–π interactions . This binding can inhibit the activity of the target protein, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and differentiation, which are crucial in many physiological and pathological processes .
Pharmacokinetics
The compound’s stability at room temperature suggests it may have good bioavailability .
Result of Action
Similar compounds have shownanti-tumor activity against various cancer cell lines , suggesting that this compound may also have potential anti-cancer effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s thermostability can affect its efficacy and stability . This compound and its analogs have been found to exhibit superior thermostability , which could enhance its efficacy and stability under various environmental conditions.
属性
IUPAC Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O/c31-25(16-18-6-8-20(9-7-18)19-4-2-1-3-5-19)27-22-12-10-21(11-13-22)23-14-15-24-28-26-17-30(24)29-23/h1-15,17H,16H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LONUUEMIGAXWLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-phenylphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。